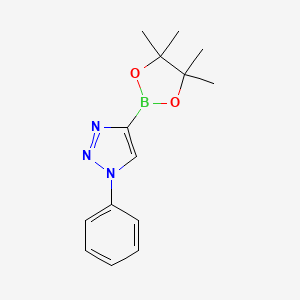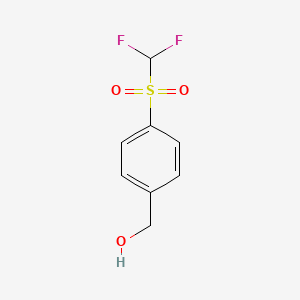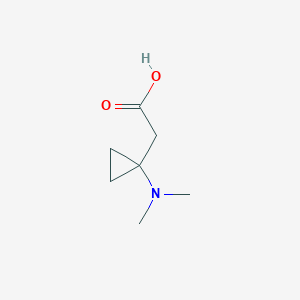![molecular formula C12H14Cl2N4 B13456931 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride](/img/structure/B13456931.png)
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C12H12N4·2HCl. It is commonly used in scientific research and has applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes a pyrazole ring and a benzonitrile group, making it a valuable tool for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)benzonitrile with 1-methyl-1H-pyrazole-3-carboxaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and quality.
化学反応の分析
Types of Reactions
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may vary depending on the specific functional groups involved.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学的研究の応用
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in biochemical assays and as a fluorescent probe.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
4-aminobenzonitrile: A related compound with a similar structure but lacking the pyrazole ring.
1-methyl-1H-pyrazole-3-carboxaldehyde: Another related compound used in the synthesis of the target compound.
Uniqueness
4-[4-(aminomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile dihydrochloride is unique due to its combination of a pyrazole ring and a benzonitrile group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable tool in various research applications.
特性
分子式 |
C12H14Cl2N4 |
|---|---|
分子量 |
285.17 g/mol |
IUPAC名 |
4-[4-(aminomethyl)-1-methylpyrazol-3-yl]benzonitrile;dihydrochloride |
InChI |
InChI=1S/C12H12N4.2ClH/c1-16-8-11(7-14)12(15-16)10-4-2-9(6-13)3-5-10;;/h2-5,8H,7,14H2,1H3;2*1H |
InChIキー |
TVYBPQIJYQOTAB-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C2=CC=C(C=C2)C#N)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[5-(2-ethoxy-2-oxoethyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B13456876.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13456883.png)



![1-[1-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]methanaminehydrochloride](/img/structure/B13456911.png)

amine hydrochloride](/img/structure/B13456932.png)

![6-Methyl-2,6-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13456937.png)

